
(1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C9H13IN2O . It is also known as 1H-Pyrazole-5-methanol, 1-cyclopentyl-4-iodo .
Molecular Structure Analysis
The molecular structure of “(1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted at the 1-position with a cyclopentyl group, at the 4-position with an iodine atom, and at the 5-position with a methanol group .Physical And Chemical Properties Analysis
The molecular weight of “(1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol” is 292.12 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
A prominent application of compounds similar to (1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol is in the synthesis of pyrazole derivatives. These compounds have been created using various synthesis methods, including condensation and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives via a regioselective procedure is a notable example. This process includes the 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ (Alizadeh, Moafi, & Zhu, 2015).
Electrocatalytic Processes
Compounds like (1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol have also been used in electrocatalytic processes. For example, the transformation of aldehydes and pyrazolin-5-one in the presence of sodium iodide as a mediator in methanol has resulted in the formation of complex cyclopropanes, which have potential biomedical applications (Elinson et al., 2015).
Computational Studies and Synthesis Strategies
The synthesis of pyrazole derivatives has also been studied computationally. Computational studies using DFT/B3LYP density functional theory methods have been employed to understand the synthesis reactions of pyrazole derivatives. This approach is crucial in establishing economical synthesis strategies for these compounds (Mabrouk et al., 2020).
Antibacterial and Antioxidant Activities
Derivatives of pyrazole, including those related to (1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol, have been studied for their antibacterial and antioxidant activities. These compounds have shown moderate activities against various bacteria and also demonstrated radical scavenging activities in studies involving DPPH (Lynda, 2021).
Eco-friendly Synthesis
Some research has focused on eco-friendly methods to synthesize methanol directly from carbon dioxide, using compounds similar to (1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol. This process uses iron(II) scorpionate catalysts and has been noted for its efficiency and environmentally friendly approach (Ribeiro, Martins, & Pombeiro, 2017).
Propiedades
IUPAC Name |
(2-cyclopentyl-4-iodopyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDIOVAYLBJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopentyl-4-iodo-1H-pyrazol-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

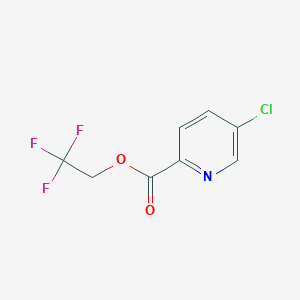
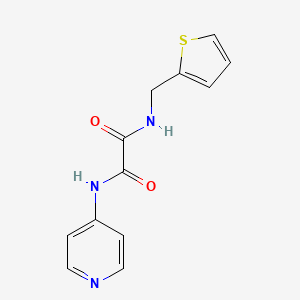
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)
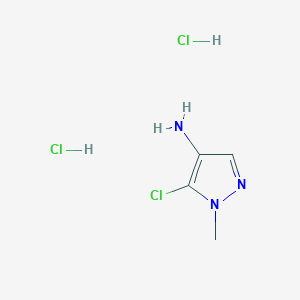
![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)
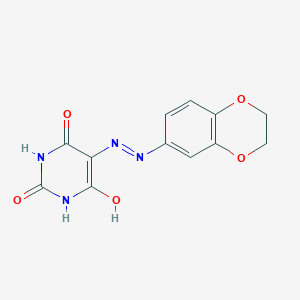
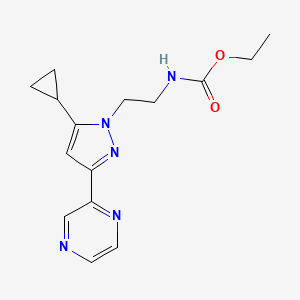
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2472899.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2472902.png)

![2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472905.png)
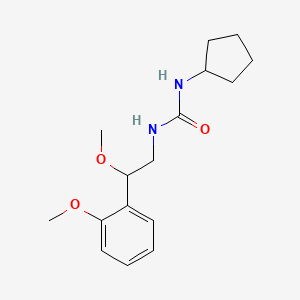
![2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2472908.png)
